molecular formula C13H9BrClFO B12274247 1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene

1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene

Cat. No.: B12274247
M. Wt: 315.56 g/mol
InChI Key: BFMHZWNYYINCLY-UHFFFAOYSA-N
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Description

1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene is an organic compound with the molecular formula C13H9BrClFO. This compound is characterized by the presence of bromomethyl, chloro-phenoxy, and fluoro groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(4-chloro-phenoxy)-4-fluoro-benzene and bromomethyl reagents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction temperature is maintained at a specific range, usually between 0°C to 50°C, to ensure optimal yield.

    Catalysts and Reagents: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) may be used to facilitate the reaction. Common reagents include bromine or N-bromosuccinimide (NBS) for the bromination step.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, or nucleic acids, leading to changes in their activity or function.

    Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Bromomethyl-2-(4-chloro-phenoxy)-benzene: Lacks the fluoro group, leading to different reactivity and applications.

    1-Bromomethyl-2-(4-fluoro-phenoxy)-benzene: Lacks the chloro group, affecting its chemical properties and uses.

    1-Bromomethyl-2-(4-chloro-phenoxy)-4-methyl-benzene: Contains a methyl group instead of a fluoro group, resulting in different chemical behavior.

Uniqueness

1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene is unique due to the presence of both chloro and fluoro groups, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C13H9BrClFO

Molecular Weight

315.56 g/mol

IUPAC Name

1-(bromomethyl)-2-(4-chlorophenoxy)-4-fluorobenzene

InChI

InChI=1S/C13H9BrClFO/c14-8-9-1-4-11(16)7-13(9)17-12-5-2-10(15)3-6-12/h1-7H,8H2

InChI Key

BFMHZWNYYINCLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)F)CBr)Cl

Origin of Product

United States

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